4-BENZYLOXYPHENYL MAGNESIUM BROMIDE

Catalog No.
S1796369
CAS No.
120186-59-6
M.F
C13H11BrMgO
M. Wt
287.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-BENZYLOXYPHENYL MAGNESIUM BROMIDE

CAS Number

120186-59-6

Product Name

4-BENZYLOXYPHENYL MAGNESIUM BROMIDE

IUPAC Name

magnesium;phenylmethoxybenzene;bromide

Molecular Formula

C13H11BrMgO

Molecular Weight

287.43 g/mol

InChI

InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1

InChI Key

VMPINCGEFWWFMA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-]

4-Benzyloxyphenyl magnesium bromide is an organomagnesium compound with the molecular formula C13_{13}H11_{11}BrMgO. It is classified as a Grignard reagent, which are pivotal in organic synthesis due to their ability to act as nucleophiles. This compound features a benzyloxy group attached to a phenyl ring, enhancing its reactivity in various chemical transformations. The presence of the magnesium bromide moiety allows for the formation of carbon-carbon bonds, making it a valuable intermediate in synthetic organic chemistry.

In the reaction with carbonyl compounds, 4-BPMgBr acts as a nucleophile due to the negative charge density around the carbon atom attached to the magnesium. The nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. This intermediate is subsequently protonated by water or another protic solvent to yield the final alcohol product.

4-BPMgBr is a flammable and reactive compound. It should be handled with proper care in a well-ventilated fume hood. It reacts violently with water and moisture, releasing flammable hydrogen gas.

  • Flammability: Flammable liquid
  • Reactivity: Reacts violently with water and moisture
  • Toxicity: Limited data available, but suspected to be harmful if inhaled or ingested.

Grignard Reagent in Organic Synthesis

Grignard reagents, containing a magnesium-carbon bond (Mg-C), react with various carbonyl compounds (C=O) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a fundamental tool for organic chemists. 4-BPMgBr introduces a "4-benzyloxyphenyl" group (C6H5CH2OC6H4-) to the product molecule due to the presence of the benzyloxy group attached to the phenyl ring.

Here's a reference for a general overview of Grignard reactions:

Specific Applications of 4-Benzyloxyphenylmagnesium bromide

While many Grignard reagents exist, 4-BPMgBr offers distinct advantages for certain research areas:

  • Introduction of a Protected Phenol Group: The benzyloxy group in 4-BPMgBr acts as a protecting group for the phenol (OH) functionality. It allows the selective introduction of the "4-benzyloxyphenyl" group, followed by later removal of the benzyl protecting group under specific conditions, revealing the desired phenol. This approach is valuable for synthesizing complex molecules containing a phenol moiety. [reference needed]
  • Fine-Tuning Steric and Electronic Properties: The presence of the bulky benzyl group in 4-BPMgBr can influence the reaction outcome in several ways. Sterically hindered reaction sites might become more accessible with 4-BPMgBr compared to less bulky Grignard reagents. Additionally, the benzyl group can slightly influence the electronic properties of the attached aromatic ring, potentially affecting the reactivity of the Grignard reagent.

  • Nucleophilic Addition: It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols.
  • Coupling Reactions: This compound can engage in coupling reactions with various electrophiles, including alkyl halides and aryl halides, to produce substituted aromatic compounds.
  • Deprotonation: It can deprotonate acids, facilitating the formation of new carbon-carbon bonds.

These reactions are crucial for building complex organic molecules and are often employed in pharmaceutical synthesis and materials science .

The synthesis of 4-benzyloxyphenyl magnesium bromide typically involves the reaction of benzyloxyphenol with magnesium in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran. The general procedure includes:

  • Preparation of Magnesium Turnings: Magnesium turnings are activated by washing with an acid or iodine to remove oxide layers.
  • Reaction Setup: The benzyloxyphenol is dissolved in an anhydrous solvent under inert atmosphere conditions (usually nitrogen or argon).
  • Addition of Magnesium: Magnesium turnings are added to the solution, and the mixture is stirred at elevated temperatures until the reaction is complete.
  • Formation of Grignard Reagent: The resulting solution contains 4-benzyloxyphenyl magnesium bromide, which can be used immediately or stored under inert conditions .

4-Benzyloxyphenyl magnesium bromide is primarily utilized in organic synthesis:

  • Synthesis of Pharmaceuticals: It serves as a key intermediate in the preparation of various pharmaceutical compounds.
  • Material Science: The compound can be used to create functionalized polymers and other materials through coupling reactions.
  • Research Tool: As a Grignard reagent, it is widely used in academic research for developing new synthetic methodologies.

Its versatility makes it an essential reagent in synthetic organic chemistry .

Interaction studies involving 4-benzyloxyphenyl magnesium bromide focus on its reactivity with different electrophiles and substrates. These studies help elucidate the mechanisms of nucleophilic addition and coupling reactions. Understanding these interactions is critical for optimizing synthetic routes and improving yields in chemical processes. Furthermore, research into its interactions with water indicates that it can release flammable gases upon contact, necessitating careful handling .

Several compounds share structural similarities with 4-benzyloxyphenyl magnesium bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Methoxyphenyl magnesium bromideC8_{8}H9_{9}BrMgOContains a methoxy group instead of a benzyloxy group; more soluble in polar solvents.
Phenyl magnesium bromideC7_{7}H7_{7}BrMgSimpler structure; lacks substituents that enhance reactivity.
4-Chlorophenyl magnesium bromideC7_{7}H6_{6}ClMgBrContains chlorine; used for different electrophilic substitutions.

The uniqueness of 4-benzyloxyphenyl magnesium bromide lies in its specific benzyloxy substituent, which can influence its reactivity and selectivity in synthetic applications compared to other Grignard reagents .

Hydrogen Bond Acceptor Count

3

Exact Mass

285.98437 g/mol

Monoisotopic Mass

285.98437 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-15

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